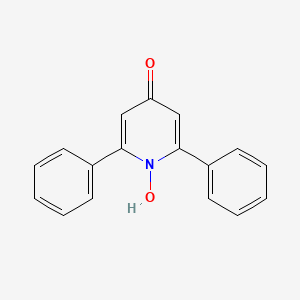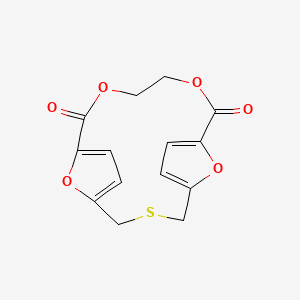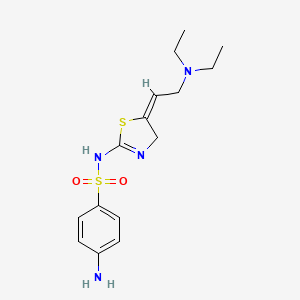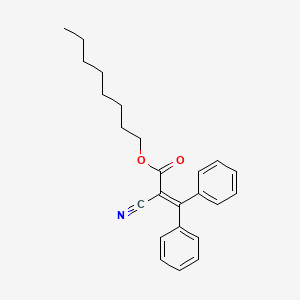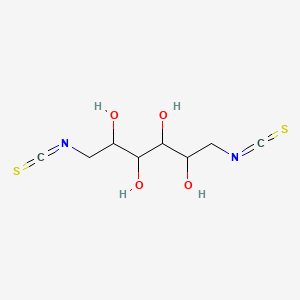
4,4'-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) is a chemical compound characterized by its unique structure, which includes two pyridine-2-carboxylic acid groups connected by a butane-1,4-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) typically involves the reaction of pyridine-2-carboxylic acid with a butane-1,4-diyl linker. One common method includes the use of a nucleophilic substitution reaction, where the pyridine-2-carboxylic acid is reacted with a butane-1,4-diyl halide under basic conditions . The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings or the butane linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine-N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes. The pyridine nitrogen atoms and carboxylic acid groups play a crucial role in binding to metal centers.
相似化合物的比较
Similar Compounds
2-Pyridinecarboxylic acid: A simpler analog with a single pyridine-2-carboxylic acid group.
Butane-1,4-diyl bis(pyridine-4-carboxylate): Similar structure but with carboxylate groups at different positions on the pyridine rings.
1,4-Di(pyridin-4-yl)butane: Lacks the carboxylic acid groups, making it less versatile in terms of reactivity.
Uniqueness
4,4’-(Butane-1,4-diyl)di(pyridine-2-carboxylic acid) is unique due to its dual functionality, combining the properties of pyridine-2-carboxylic acid and butane-1,4-diyl linker
属性
CAS 编号 |
67173-91-5 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
4-[4-(2-carboxypyridin-4-yl)butyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)13-9-11(5-7-17-13)3-1-2-4-12-6-8-18-14(10-12)16(21)22/h5-10H,1-4H2,(H,19,20)(H,21,22) |
InChI 键 |
ZFKFLGYBCVECNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CCCCC2=CC(=NC=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


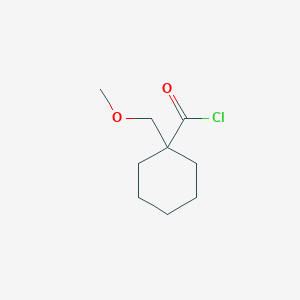
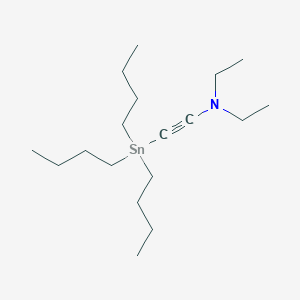
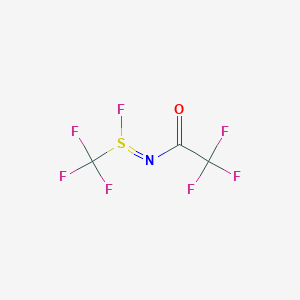

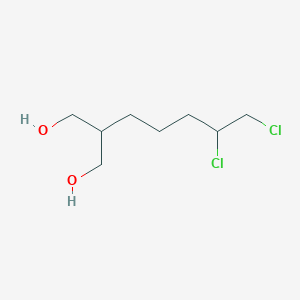
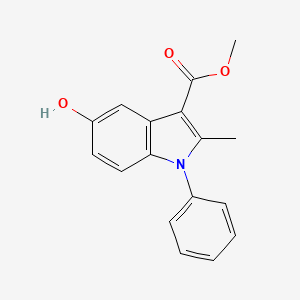
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
